molecular formula C12H15BrO3 B469578 5-Bromo-2-(isopentyloxy)benzoic acid CAS No. 60783-95-1

5-Bromo-2-(isopentyloxy)benzoic acid

Cat. No.: B469578
CAS No.: 60783-95-1
M. Wt: 287.15g/mol
InChI Key: ODXUQTPGYAHSLS-UHFFFAOYSA-N
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Description

5-Bromo-2-(isopentyloxy)benzoic acid: is an organic compound with the molecular formula C12H15BrO3 and a molecular weight of 287.15 g/mol . It is characterized by the presence of a bromine atom at the 5-position and an isopentyloxy group at the 2-position of the benzoic acid core. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-(isopentyloxy)benzoic acid typically involves the bromination of 2-(isopentyloxy)benzoic acid. The reaction conditions often include the use of bromine as the brominating agent and an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(isopentyloxy)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The bromine atom and the isopentyloxy group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzoic acid
  • 5-Bromo-2-ethoxybenzoic acid
  • 5-Bromo-2-propoxybenzoic acid

Comparison:

Compared to its analogs, 5-Bromo-2-(isopentyloxy)benzoic acid has a unique isopentyloxy group that imparts distinct chemical and biological properties. This group enhances its lipophilicity and membrane permeability, making it more effective in certain applications. Additionally, the presence of the bromine atom at the 5-position contributes to its reactivity and versatility in synthetic chemistry .

Properties

IUPAC Name

5-bromo-2-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXUQTPGYAHSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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